![molecular formula C17H12ClFN2O2 B2826603 4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-24-8](/img/structure/B2826603.png)
4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid” is a complex organic molecule. It contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring . The quinoline core is substituted at the 4-position with an amino group that is further substituted with a 3-chloro-4-fluorophenyl group . At the 6-position of the quinoline, there is a methyl group, and at the 2-position, there is a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the appropriate positions . The presence of the chloro and fluoro substituents on the phenyl ring attached to the amino group would introduce elements of polarity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The amino group could potentially engage in reactions typical of amines, while the carboxylic acid group could undergo reactions typical of carboxylic acids. The presence of the chloro and fluoro substituents could also influence the compound’s reactivity .Scientific Research Applications
Tyrosinase Inhibition
Tyrosinase (TYR) plays a crucial role in melanin production across different organisms. Overproduction of melanin is associated with skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. Researchers have explored tyrosinase inhibitors for pharmaceutical and cosmetic applications. Notably, the 4-fluorobenzyl moiety, combined with an additional chlorine atom, enhances inhibitory activity against tyrosinase. The incorporation of the 3-chloro-4-fluorophenyl fragment into new chemotypes has shown promise in improving inhibition potency .
Rh-Catalyzed Asymmetric Addition Reactions
The compound’s 3-chloro-4-fluorophenylboronic acid derivative has been employed as a reactant in Rh-catalyzed asymmetric addition reactions. These reactions are valuable in synthetic chemistry for creating chiral molecules with high enantioselectivity .
Palladium-Catalyzed Oxidative Cross-Coupling
The same 3-chloro-4-fluorophenylboronic acid participates in palladium-catalyzed oxidative cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Schiff Base Complexes
The compound’s Schiff base derivatives exhibit high affinity for transition metal ions. Researchers have utilized this property to prepare solid complexes, which find applications in coordination chemistry and materials science .
Indole Derivatives
Indole derivatives, including this compound, have diverse biological and clinical applications. For instance, indole-3-acetic acid (a derivative) acts as a plant hormone. Understanding the pharmacological activities of indole derivatives contributes to drug discovery and therapeutic interventions .
Molecular Modelling Studies
Docking analysis has supported the activity of selected 3-chloro-4-fluorophenyl-based compounds as tyrosinase inhibitors. These compounds exhibit higher potency compared to reference compounds. Molecular modelling studies provide insights into their binding modes and interactions with the catalytic site of tyrosinase .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by quinoline derivatives, there is significant potential for future research into compounds such as “4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid”. This could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its biological activity .
properties
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O2/c1-9-2-5-14-11(6-9)15(8-16(21-14)17(22)23)20-10-3-4-13(19)12(18)7-10/h2-8H,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJUAQSSCOMRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.